molecular formula C₂₇H₂₃BrO₇ B1140259 Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose CAS No. 855662-12-3

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

Cat. No. B1140259
M. Wt: 539.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose is a synthetic derivative of L-fucose, which is involved in the stereoselective synthesis of complex carbohydrates. Its unique structure allows for specific reactivity and selectivity in glycosylation reactions, making it a valuable tool in the synthesis of glycosides and oligosaccharides.

Synthesis Analysis

The synthesis of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose has been reported through various methodologies, including direct bromination and benzylation of L-fucose derivatives. Key steps involve selective protection of hydroxyl groups, bromination, and subsequent benzoylation to achieve the desired tri-O-benzoyl derivative. Studies have demonstrated different stereoselective glycosylation outcomes based on the protective groups used, highlighting the importance of precise synthetic strategies (Gerbst et al., 2001).

Scientific Research Applications

“Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose” is a compound used in biomedicine, particularly in the synthesis of complex carbohydrates . It serves as a building block in the development of potential drugs for treating various diseases, including cancer, diabetes, and inflammation .

“Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose” is a compound extensively used in the synthesis of complex carbohydrates . It serves as a building block in the development of potential drugs for treating various diseases, including cancer, diabetes, and inflammation . Here are some additional details about its structure and properties:

  • It contains total 61 bond(s) ; 38 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 3 ester(s) (aromatic) and 1 ether(s) (aliphatic) .

“Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose” is a compound extensively used in the synthesis of complex carbohydrates . It serves as a building block in the development of potential drugs for treating various diseases, including cancer, diabetes, and inflammation . Here are some additional details about its structure and properties:

  • It contains total 61 bond(s) ; 38 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 3 ester(s) (aromatic) and 1 ether(s) (aliphatic) .

properties

IUPAC Name

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXFYBHGDPZCZ-QTDWSHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

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